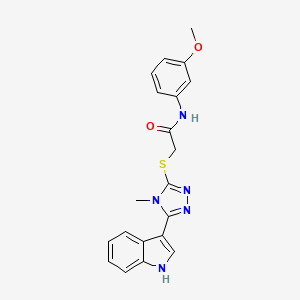

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the indole, triazole, and acetamide groups. While the provided papers do not directly discuss this compound, they offer insights into the behavior of structurally related molecules, which can be used to infer some properties of the compound .

Synthesis Analysis

The synthesis of complex acetamide derivatives often involves the formation of amide bonds and the introduction of various functional groups. In the context of the provided papers, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, which suggests that similar strategies could be employed for the synthesis of the compound , albeit with different reagents to introduce the triazole and thioether functionalities .

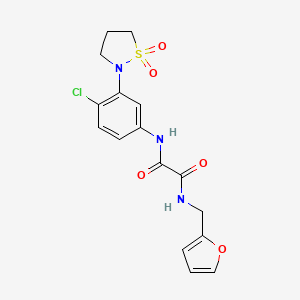

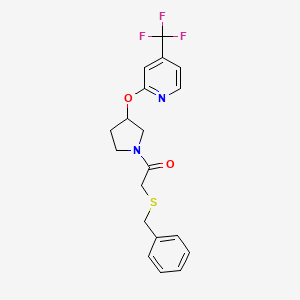

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be quite diverse, as evidenced by the crystal structure analysis presented in the second paper. The 2-acetylaminoacetamide moiety can adopt different conformations, and the presence of various substituents can influence the overall shape and intermolecular interactions of the molecule. For the compound , the indole and triazole rings are likely to contribute to the rigidity of the structure, while the methoxyphenyl group may add to the molecule's ability to engage in non-standard hydrogen bonding .

Chemical Reactions Analysis

The reactivity of acetamide derivatives can vary significantly depending on the substituents present. The first paper indicates that silaheterocyclic compounds derived from N-(2-hydroxyphenyl)acetamide are susceptible to hydrolysis, forming silanols. This suggests that the compound may also undergo hydrolysis under certain conditions, potentially leading to the cleavage of the thioether bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of hydrogen bonds and packing interactions, as described in the second paper, can affect the solubility, melting point, and other physicochemical properties. The compound , with its multiple hydrogen bond donors and acceptors, is likely to exhibit significant solubility in polar solvents and may form crystalline structures that are stabilized by intermolecular hydrogen bonding .

Aplicaciones Científicas De Investigación

Metabolism and Structural Analysis

Research has been conducted to understand the metabolism of similar compounds, which can be crucial for the development of new pharmaceuticals. For example, a study on the metabolism of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, a related compound, used mass spectrometry to determine the structure of the main metabolite, providing insights into the metabolic pathways and potential pharmacokinetic properties (Varynskyi & Kaplaushenko, 2020).

Antimicrobial Applications

Compounds containing triazole moieties have been studied for their antimicrobial properties. For instance, novel triazole derivatives were synthesized and investigated for their antimicrobial activities, showing potential as antibacterial and antifungal agents (Altıntop et al., 2011).

Synthesis and Chemical Properties

The synthesis and chemical properties of triazole derivatives, including their salts, have been explored. These studies contribute to the understanding of their reactivity, stability, and potential applications in various fields, including medicinal chemistry (Safonov et al., 2017).

Antioxidant and Antimicrobial Agents

Benzodiazepines bearing indole and other heterocyclic moieties have been designed and synthesized, exhibiting potent antimicrobial and antioxidant activities. Such compounds could serve as leads for the development of new therapeutic agents (Naraboli & Biradar, 2017).

Propiedades

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S/c1-25-19(16-11-21-17-9-4-3-8-15(16)17)23-24-20(25)28-12-18(26)22-13-6-5-7-14(10-13)27-2/h3-11,21H,12H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJLAGUZZMGTNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3014353.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3014360.png)

![8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3014365.png)

![2-Cyclopropyl-5-(tetrahydrothiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3014366.png)

![8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3014367.png)